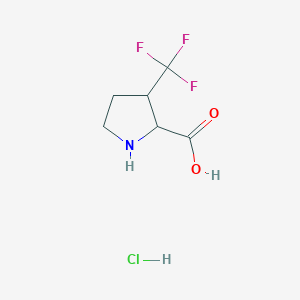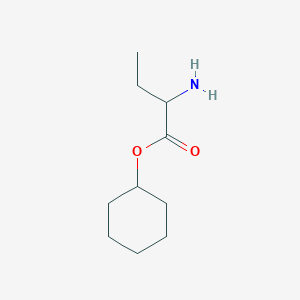![molecular formula C12H12BrNS B13257192 N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline](/img/structure/B13257192.png)
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a brominated thiophene ring attached to a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures (around 90°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The brominated thiophene ring and the aniline moiety can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
- N-[(4-bromothiophen-2-yl)methyl]-2-methylaniline
- N-[(4-bromothiophen-2-yl)methyl]-4-chloroaniline
Comparison: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is unique due to the presence of a methyl group on the aniline ring, which can influence its reactivity and interactions. Compared to its analogs with different substituents (e.g., fluoro, chloro), the methyl group may enhance its lipophilicity and alter its electronic properties, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-4-11(5-3-9)14-7-12-6-10(13)8-15-12/h2-6,8,14H,7H2,1H3 |
InChI Key |
AKFZDCMUUZAUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


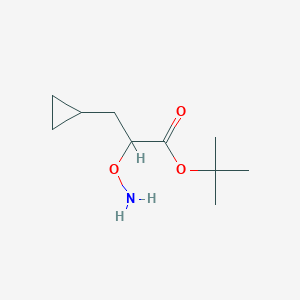


![2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13257133.png)
amine](/img/structure/B13257134.png)
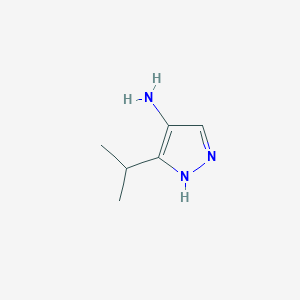
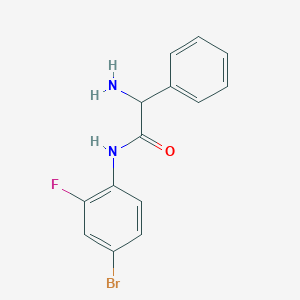


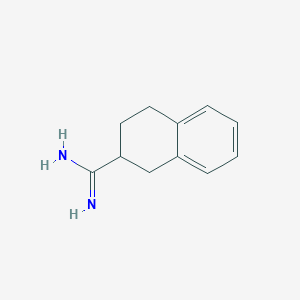
![4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13257161.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13257166.png)
